molecular formula C6H8F3NO2 B13177240 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid

2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid

Katalognummer: B13177240
Molekulargewicht: 183.13 g/mol
InChI-Schlüssel: BGBDUIBQMMKKLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid is a compound with significant interest in various scientific fields due to its unique structural properties. The presence of a trifluoromethyl group attached to a cyclopropyl ring imparts distinct chemical characteristics, making it a valuable subject for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common approach is the reaction of trifluoromethyl-substituted alkenes with diazo compounds under catalytic conditions to form the cyclopropyl ring. Subsequent amination and carboxylation steps yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxo derivatives, reduced amino derivatives, and substituted cyclopropyl compounds .

Wissenschaftliche Forschungsanwendungen

2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of agrochemicals and specialty materials.

Wirkmechanismus

The mechanism of action of 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The compound may modulate enzymatic activity or receptor signaling pathways, resulting in therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Compared to similar compounds, 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. The presence of the trifluoromethyl group on the cyclopropyl ring enhances its stability and interaction with biological targets, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C6H8F3NO2

Molekulargewicht

183.13 g/mol

IUPAC-Name

2-amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)3-1-2(3)4(10)5(11)12/h2-4H,1,10H2,(H,11,12)

InChI-Schlüssel

BGBDUIBQMMKKLW-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1C(F)(F)F)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.